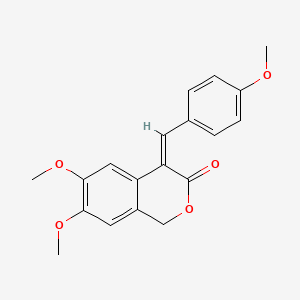![molecular formula C21H24N2O5 B11150759 N-[(2S)-1-{[2-(4-methoxyphenyl)ethyl]amino}-1-oxopropan-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B11150759.png)
N-[(2S)-1-{[2-(4-methoxyphenyl)ethyl]amino}-1-oxopropan-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)FORMAMIDO]-N-[2-(4-METHOXYPHENYL)ETHYL]PROPANAMIDE is a complex organic compound that features a benzodioxin ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)FORMAMIDO]-N-[2-(4-METHOXYPHENYL)ETHYL]PROPANAMIDE typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with formamide and 2-(4-methoxyphenyl)ethylamine. The reaction is carried out under controlled conditions, often requiring a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)FORMAMIDO]-N-[2-(4-METHOXYPHENYL)ETHYL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzodioxin ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
2-[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)FORMAMIDO]-N-[2-(4-METHOXYPHENYL)ETHYL]PROPANAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as Alzheimer’s disease.
Mechanism of Action
The mechanism by which 2-[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)FORMAMIDO]-N-[2-(4-METHOXYPHENYL)ETHYL]PROPANAMIDE exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent reactions .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxin, 2,3-dihydro-: Shares the benzodioxin ring structure but lacks the formamido and methoxyphenyl groups.
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid: Contains a similar benzodioxin ring but with different functional groups.
1-(4-Bromophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxylic acid: Another compound with a benzodioxin ring, used in different applications.
Uniqueness
2-[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)FORMAMIDO]-N-[2-(4-METHOXYPHENYL)ETHYL]PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Properties
Molecular Formula |
C21H24N2O5 |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
N-[(2S)-1-[2-(4-methoxyphenyl)ethylamino]-1-oxopropan-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
InChI |
InChI=1S/C21H24N2O5/c1-14(20(24)22-12-11-15-7-9-16(26-2)10-8-15)23-21(25)19-13-27-17-5-3-4-6-18(17)28-19/h3-10,14,19H,11-13H2,1-2H3,(H,22,24)(H,23,25)/t14-,19?/m0/s1 |
InChI Key |
IMKYCLDGPPTZEB-KTQQKIMGSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCCC1=CC=C(C=C1)OC)NC(=O)C2COC3=CC=CC=C3O2 |
Canonical SMILES |
CC(C(=O)NCCC1=CC=C(C=C1)OC)NC(=O)C2COC3=CC=CC=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{(2S)-1-[4-(3-chlorophenyl)piperazin-1-yl]-1-oxopropan-2-yl}-5-methoxy-1-methyl-1H-indole-2-carboxamide](/img/structure/B11150678.png)
![methyl 5-methyl-2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11150680.png)
![3,4,7-trimethyl-2-oxo-2H-chromen-5-yl N-[(4-methylphenyl)sulfonyl]-L-tryptophanate](/img/structure/B11150682.png)
![ethyl 3-{7-[(3,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B11150691.png)
![N-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetamide](/img/structure/B11150696.png)
![5-chloro-1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-2-carboxamide](/img/structure/B11150702.png)
![3-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B11150706.png)

![9-hydroxy-7-methyl-8-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11150718.png)
![6-(2-methoxyphenyl)-2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]pyridazin-3(2H)-one](/img/structure/B11150719.png)
![2-[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]-N-(3,4-dimethoxybenzyl)acetamide](/img/structure/B11150722.png)
![3,3'-[benzene-1,4-diylbis(methanediyloxy)]bis(6H-benzo[c]chromen-6-one)](/img/structure/B11150727.png)
![tert-butyl 2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B11150736.png)
![N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B11150742.png)
